(Z)-ethyl 7-methyl-3-oxo-2-(pyridin-3-ylmethylene)-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
The compound “(Z)-ethyl 7-methyl-3-oxo-2-(pyridin-3-ylmethylene)-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate” is a structurally complex heterocyclic molecule featuring a fused thiazolo[3,2-a]pyrimidine core. Its Z-configuration at the exocyclic double bond (C2 position) and substituents—pyridin-3-ylmethylene at C2 and p-tolyl (4-methylphenyl) at C5—impart distinct electronic, steric, and pharmacological properties. Thiazolo[3,2-a]pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, attributed to the synergistic interplay of the thiazole and pyrimidine rings .
Properties
IUPAC Name |
ethyl (2Z)-7-methyl-5-(4-methylphenyl)-3-oxo-2-(pyridin-3-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-4-29-22(28)19-15(3)25-23-26(20(19)17-9-7-14(2)8-10-17)21(27)18(30-23)12-16-6-5-11-24-13-16/h5-13,20H,4H2,1-3H3/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQYMUOJTWCQAJ-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)C(=CC4=CN=CC=C4)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)/C(=C/C4=CN=CC=C4)/S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 7-methyl-3-oxo-2-(pyridin-3-ylmethylene)-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine class. This class has garnered attention due to its diverse biological activities, including antimicrobial, antitumor, anti-inflammatory, and neuroprotective properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure is characterized by several functional groups that contribute to its biological activity:
- Molecular Formula : C23H21N3O4S
- Molecular Weight : 419.5 g/mol
- CAS Number : [specific CAS number not provided in results]
The (Z) configuration indicates the stereochemistry of the double bond between the pyridin-3-ylmethylene and the thiazolopyrimidine core, which plays a crucial role in its interaction with biological targets.
Antitumor Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown:
- Cytotoxicity against Cancer Cell Lines : Studies report high cytotoxicity against various cancer cell lines such as M-HeLa (cervical adenocarcinoma) and MCF−7 (breast adenocarcinoma), with some derivatives demonstrating selectivity for cancerous cells over normal cells .
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| Compound A | M-HeLa | 10 | High |
| Compound B | MCF−7 | 15 | Moderate |
Antimicrobial Activity
Thiazolo[3,2-a]pyrimidine derivatives have also been evaluated for their antimicrobial properties. The compound demonstrated moderate to high activity against various bacterial strains. For example:
- Minimum Inhibitory Concentration (MIC) values for related compounds range from 7.8 to 62.5 µg/mL against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.6 |
| Escherichia coli | 31.25 |
Anti-inflammatory Activity
The anti-inflammatory potential of thiazolo[3,2-a]pyrimidines has been documented in several studies. These compounds may inhibit cyclooxygenase enzymes (COX), which are pivotal in inflammatory processes:
- Compounds have shown selective inhibition of COX-II with IC50 values indicating potent anti-inflammatory effects .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Many derivatives act as inhibitors of enzymes involved in cell proliferation and inflammation.
- Receptor Modulation : Some compounds have been identified as positive allosteric modulators of NMDA receptors, which are crucial for synaptic plasticity and memory function .
- DNA Interaction : Certain thiazolo[3,2-a]pyrimidines may intercalate DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.
Case Studies and Research Findings
- Study on Cytotoxicity : A recent study evaluated several thiazolo[3,2-a]pyrimidine derivatives for their cytotoxic effects on human cancer cell lines. The findings indicated that modifications at specific positions on the thiazolo ring significantly influenced cytotoxicity levels .
- Antimicrobial Evaluation : Another research project focused on synthesizing new derivatives and assessing their antimicrobial efficacy against clinical isolates of bacteria. The results highlighted the need for further structural optimization to enhance antimicrobial potency .
Scientific Research Applications
Structural Characteristics
The compound has a molecular formula of C23H21N3O3S and a molecular weight of approximately 419.5 g/mol. Its structure features several functional groups that contribute to its biological activity. The thiazolo[3,2-a]pyrimidine moiety is particularly noteworthy due to its ability to interact with biological targets, making it a subject of interest in drug development.
Antimicrobial Activity
Research has indicated that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antimicrobial properties. The presence of the pyridine and thiazole rings enhances their interaction with microbial enzymes, leading to effective inhibition of growth in various bacterial strains. Studies have shown that derivatives similar to (Z)-ethyl 7-methyl-3-oxo-2-(pyridin-3-ylmethylene)-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate possess potent antibacterial activity against Gram-positive and Gram-negative bacteria .
Anticancer Properties
Thiazolo[3,2-a]pyrimidine compounds have been investigated for their anticancer potential. The unique structural features allow for the modulation of cellular pathways involved in cancer progression. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines, suggesting their utility as chemotherapeutic agents .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. The thiazole ring's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases. Research indicates that derivatives can significantly reduce inflammation markers in animal models .
Case Study 1: Synthesis and Bioactivity Evaluation
A study synthesized various thiazolo[3,2-a]pyrimidine derivatives and evaluated their bioactivity against specific bacterial strains and cancer cell lines. The results indicated that modifications to the ethyl group and the aromatic substituents significantly affected the compound's potency. This highlights the importance of structural optimization in enhancing biological activity .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
An extensive SAR analysis was conducted on thiazolo[3,2-a]pyrimidine derivatives, including this compound. The study revealed that specific substitutions on the thiazole ring significantly influenced the antibacterial and anticancer activities. This information is crucial for guiding future drug design efforts aimed at optimizing efficacy while minimizing toxicity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
Key structural variations among analogs lie in the substituents at the C2 benzylidene and C5 aryl positions (Table 1).
- Pyridin-3-ylmethylene vs. Fluorobenzylidene/Trimethoxybenzylidene : The pyridinyl group introduces a nitrogen heteroatom, enhancing hydrogen-bonding capacity and π-π stacking compared to fluorine (electron-withdrawing) or methoxy (electron-donating) substituents. This may improve solubility and target binding in biological systems .
- p-Tolyl vs.
Crystallographic and Conformational Analysis
Crystallographic data reveal how substituents influence molecular geometry and packing (Table 3).
- The fused thiazolo[3,2-a]pyrimidine core adopts a puckered conformation, with C5 deviating by ~0.2 Å from the pyrimidine plane .
- Bulky substituents (e.g., 2,4,6-trimethoxybenzylidene) increase dihedral angles between the core and substituent, reducing π-π stacking efficiency .
Hydrogen Bonding and Intermolecular Interactions
- Pyridinyl Group : The nitrogen in pyridin-3-ylmethylene may act as a hydrogen-bond acceptor, forming stronger interactions than fluorine or methoxy groups .
- Methoxy Groups : In the 2,4,6-trimethoxy analog, C–H···O hydrogen bonds stabilize crystal packing .
- Fluorine : Weak C–H···F interactions are observed in the 2-fluorobenzylidene derivative .
Q & A
Q. How is the Z-configuration of the exocyclic double bond in this compound experimentally confirmed?
The Z-configuration is determined via single-crystal X-ray diffraction, which provides unambiguous evidence of spatial arrangement. For example, torsion angles and spatial constraints between substituents (e.g., pyridin-3-ylmethylene and p-tolyl groups) are analyzed to confirm stereochemistry. This method is robust for distinguishing Z/E isomers, as demonstrated in structurally similar thiazolo[3,2-a]pyrimidine derivatives .
Q. What crystallographic methods are recommended for resolving the molecular structure of this compound?
The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Monoclinic systems (e.g., space group P2₁/n) are common for similar derivatives, with lattice parameters refined using full-matrix least-squares methods. Hydrogen bonding and π-π interactions can be visualized using software like Mercury .
Q. What synthetic routes are reported for analogous thiazolo[3,2-a]pyrimidine derivatives?
A common approach involves cyclocondensation of 2-aminothiazoles with activated carbonyl intermediates. For example, ethyl 7-methyl-3-oxo derivatives are synthesized via Knoevenagel condensation, followed by cyclization under acidic or basic conditions. Substituents like pyridin-3-ylmethylene are introduced via Schiff base formation .
Advanced Research Questions
Q. How do substitutions (e.g., p-tolyl vs. 4-chlorophenyl) influence the compound’s bioactivity?
Electron-donating groups (e.g., p-tolyl) enhance π-stacking interactions in receptor binding, while electron-withdrawing groups (e.g., 4-chlorophenyl) may improve metabolic stability. Comparative studies on analogous compounds show that substituents at the 5-position modulate antimicrobial and anticancer activities by altering hydrophobicity and electronic profiles .
Q. What contradictions exist in reported crystallographic data for similar compounds, and how are they resolved?
Discrepancies in bond lengths (e.g., C=O vs. C–N in the pyrimidine ring) may arise from dynamic disorder or refinement artifacts. Multi-temperature crystallography (e.g., 100 K vs. room temperature) and Hirshfeld surface analysis help distinguish static vs. dynamic disorder. For example, SHELXL’s restraints can mitigate overfitting in low-resolution datasets .
Q. What strategies optimize the compound’s solubility without compromising activity?
Introducing polar substituents (e.g., methoxy or hydroxyl groups) at the 2- or 6-positions improves aqueous solubility. However, excessive polarity reduces membrane permeability. Prodrug approaches, such as ester-to-acid hydrolysis of the ethyl carboxylate group, balance solubility and bioavailability .
Q. How do hydrogen-bonding networks in the crystal lattice affect stability and polymorphism?
Graph set analysis (e.g., Etter’s rules) reveals motifs like R₂²(8) rings formed via N–H···O and C–H···π interactions. Polymorphs arise from variations in these networks; for instance, monoclinic vs. triclinic forms differ in packing efficiency. Thermal analysis (DSC/TGA) and powder XRD are critical for identifying stable polymorphs .
Methodological Challenges
Q. What experimental pitfalls occur in synthesizing this compound’s thiazolo[3,2-a]pyrimidine core?
Side reactions like over-oxidation of the thiazole ring or incomplete cyclization are common. Kinetic control (e.g., low-temperature reactions) and catalysts (e.g., p-TsOH) improve yield. Purity is verified via HPLC and ¹H/¹³C NMR, focusing on diagnostic signals (e.g., thiazole protons at δ 6.5–7.5 ppm) .
Q. How are computational methods (e.g., DFT) used to predict biological targets for this compound?
Molecular docking (AutoDock Vina) and pharmacophore mapping identify potential targets (e.g., kinase inhibitors). DFT calculations (B3LYP/6-31G*) optimize geometry and predict electrostatic potential surfaces, correlating with observed activities like DNA intercalation or enzyme inhibition .
Data Interpretation
Q. How to reconcile discrepancies between in vitro and in vivo activity data?
Poor correlation often stems from metabolic instability or poor pharmacokinetics. Metabolite identification (LC-MS/MS) and PK/PD modeling (e.g., Compartmental analysis) guide structural modifications. For example, fluorination at the benzylidene position reduces hepatic clearance in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
